Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride
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Overview
Description
Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its significant biological activities, including antibacterial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride typically involves the reaction of p-hydroxy benzaldehyde and phenyl hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines .
Scientific Research Applications
Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a corrosion inhibitor for metals like zinc
Mechanism of Action
The mechanism of action of thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole
- 2-(3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole-1-yl)thiazol-5(4H)-one
- 2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole-1-yl)thiazol-5(4H)-one
Uniqueness
Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride is unique due to its combination of a thiazole ring with a dimethylamino group and a pyrazole moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
28469-09-2 |
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Molecular Formula |
C9H14Cl2N4S |
Molecular Weight |
281.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N4S.2ClH/c1-7-6-14-9(11-7)13-5-8(4-10-13)12(2)3;;/h4-6H,1-3H3;2*1H |
InChI Key |
MKROAOLBVVVUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C=C(C=N2)N(C)C.Cl.Cl |
Origin of Product |
United States |
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